molecular formula C23H17ClN2O3S B302890 2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No. B302890
M. Wt: 436.9 g/mol
InChI Key: VKPXKKJSDMMLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isoindolinone family and has been synthesized using various methods.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide in lab experiments is its potential as an anti-cancer agent. It has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential as a combination therapy with other anti-cancer agents. Additionally, research can focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, further studies can be conducted to investigate its potential applications in other fields, such as anti-inflammatory and antioxidant therapy.
Conclusion
In conclusion, 2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is a compound with potential applications in various fields of scientific research, particularly in cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzyl mercaptan with 5-bromo-2-nitrobenzoic acid, followed by reduction of the nitro group with palladium on carbon and subsequent reaction with phthalic anhydride to yield the final product.

properties

Product Name

2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

Molecular Formula

C23H17ClN2O3S

Molecular Weight

436.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(1,3-dioxo-2-phenylisoindol-5-yl)acetamide

InChI

InChI=1S/C23H17ClN2O3S/c24-20-9-5-4-6-15(20)13-30-14-21(27)25-16-10-11-18-19(12-16)23(29)26(22(18)28)17-7-2-1-3-8-17/h1-12H,13-14H2,(H,25,27)

InChI Key

VKPXKKJSDMMLMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=CC=CC=C4Cl

Origin of Product

United States

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